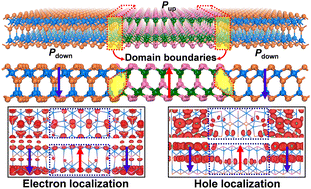Domain nucleation kinetics and polarization-texture-dependent electronic properties in two-dimensional α-In2Se3 ferroelectrics†
Nanoscale Pub Date: 2023-11-01 DOI: 10.1039/D3NR03166G
Abstract
Two-dimensional (2D) ferroelectric semiconductors, such as α-In2Se3 with switchable spontaneous polarization and superior optoelectronic properties, exhibit large potential for functional device applications. The electric transport properties and device performance of 2D α-In2Se3 are strongly sensitive to the ferroelectric domain structures and polarization textures, but they are rarely explored at the atomic scale. Herein, by a combination of first-principles calculations and a developed domain switching theory, we report the domain nucleation kinetics and polarization-texture dependent electronic properties in α-In2Se3 ferroelectrics. Our calculated results reveal that the reversed domains characterized by armchair boundaries tend to form triangular or stripped shape. The energy barrier for propagating domain boundaries is ∼1.42 eV and can be reduced by loading external electric field, which is responsible for driving the evolution of domain structures. Moreover, the domain switching leads to notable changes in the band gap and carrier spatial distribution of α-In2Se3 monolayer, resulting in higher electric resistance of multi-polarization domain structures than that of single-polarization state. The domain structures of multilayer α-In2Se3 follow a layer-by-layer switching mechanism, which causes the transition of electronic structures from self-doped p–n junctions to type-II semiconductor homojunctions. This study not only provides an in-depth insight into the domain switching mechanisms of α-In2Se3 but also opens up the possibility to tailor their electronic and transport properties.


Recommended Literature
- [1] On the signature of the hydrophobic effect at a single molecule level
- [2] Airflow-assisted dielectrophoresis to reduce the resistance mismatch in carbon nanotube-based temperature sensors†
- [3] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [4] Formation of naproxen–polylactic acid nanoparticles from supercritical solutions and their characterization in the aerosol phase
- [5] Solvent screening for a hard-to-dissolve molecular crystal
- [6] Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron†
- [7] Inside back cover
- [8] Determination of halofuginone hydrobromide in medicated animal feeds
- [9] XX.—On acetoxybenzamic acid, an isomer of hippuric acid
- [10] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†

Journal Name:Nanoscale
Research Products
-
CAS no.: 11016-71-0
-
BenzoBthiophene-7-carbaldehyde
CAS no.: 10134-91-5
-
CAS no.: 16742-48-6
-
CAS no.: 19396-73-7









